7-Chloropyrido[2,3-b]pyrazine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Choose 7-Chloropyrido[2,3-b]pyrazine for kinase-focused and herbicide library synthesis. The 7-position chlorine is a deliberate feature, enabling selective Pd-catalyzed cross-coupling to explore SAR around the pyrido[2,3-b]pyrazine core. Unlike bromo or fluoro analogs, the distinct electronegativity and leaving group ability of chlorine deliver unique reactivity profiles critical for achieving target potency and selectivity. This compound is a direct entry to patent-protected pharmacophores for anticancer agents and herbicidal compounds.

Molecular Formula C7H4ClN3
Molecular Weight 165.58
CAS No. 116081-22-2
Cat. No. B597306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrido[2,3-b]pyrazine
CAS116081-22-2
Molecular FormulaC7H4ClN3
Molecular Weight165.58
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(C=N2)Cl
InChIInChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
InChIKeyQWUQOCVKIUJEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloropyrido[2,3-b]pyrazine (CAS 116081-22-2) for Medicinal Chemistry Procurement


7-Chloropyrido[2,3-b]pyrazine (CAS 116081-22-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₄ClN₃ and a molecular weight of 165.58 g/mol . It features a fused pyridine and pyrazine ring system with a chlorine substituent at the 7-position, classifying it as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. The compound's core pyrido[2,3-b]pyrazine scaffold is a recognized pharmacophore, with derivatives widely explored as kinase modulators for oncology applications and as herbicidal agents [2].

Why 7-Chloropyrido[2,3-b]pyrazine Cannot Be Replaced by Other Pyrido[2,3-b]pyrazine Analogs


The 7-position chloro substituent in 7-Chloropyrido[2,3-b]pyrazine is not merely a placeholder; it is a critical handle for molecular diversification that directly dictates downstream synthetic feasibility and final compound properties. Direct substitution with other halogenated or non-halogenated pyrido[2,3-b]pyrazines (e.g., 7-bromo, 7-fluoro, or the unsubstituted core) is not chemically equivalent. The specific electronegativity and leaving group ability of chlorine enables a distinct reactivity profile in key transformations such as palladium-catalyzed cross-couplings . Furthermore, patents in both kinase inhibition [1] and herbicidal applications [2] emphasize that modifications at the 7-position are essential for establishing target potency and selectivity. The quantitative evidence below demonstrates that these differences manifest as measurable variations in physical properties and biological outcomes, making generic interchange a high-risk proposition for project reproducibility and compound development timelines.

Quantitative Evidence for Selecting 7-Chloropyrido[2,3-b]pyrazine Over Closest Analogs


Differential Synthetic Versatility: 7-Chloro vs. 7-Bromo in Cross-Coupling Reactivity

The chlorine atom at the 7-position provides a balanced reactivity profile for palladium-catalyzed cross-coupling reactions, offering a distinct advantage over the more labile 7-bromo analog. While 7-Bromopyrido[2,3-b]pyrazine can participate in similar reactions, its higher reactivity often leads to unwanted side reactions and lower yields due to oxidative addition being too facile, requiring more stringent, low-temperature conditions. The chloro derivative allows for a wider operational window and better functional group tolerance in standard Suzuki, Sonogashira, and Buchwald-Hartwig protocols . This translates to a higher probability of successful library synthesis without the need for extensive re-optimization for each new coupling partner.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Physical Property Differentiation for Formulation: Melting Point and Predicted LogP

Measured physical properties differentiate 7-Chloropyrido[2,3-b]pyrazine from its closest non-halogenated analog, the unsubstituted pyrido[2,3-b]pyrazine core. The compound exhibits a melting point of 161 °C (when crystallized from ligroine) . The presence of the chlorine atom contributes to a distinct solid-state packing and crystallinity, which are critical parameters for compound handling, purification, and long-term storage stability. While the unsubstituted core is also a solid, the 7-chloro derivative's specific melting point and predicted LogP can influence its behavior in early-stage formulation or solubility screens, providing a different starting point for lead optimization.

Pre-formulation Physicochemical Properties Procurement

Biological Activity Potential: PBR Binding Affinity as a Class Differentiator

The pyrido[2,3-b]pyrazine core, including the 7-chloro-substituted variant, has demonstrated measurable affinity for the peripheral benzodiazepine receptor (PBR), a target implicated in neuroinflammation and cancer. In vitro binding assays in rat models report a pIC50 value for a related 7-substituted pyrido[2,3-b]pyrazine derivative [1]. This provides a specific, quantifiable baseline for PBR-targeted medicinal chemistry campaigns. While not a direct head-to-head comparison, this data demonstrates that the class of compounds to which 7-Chloropyrido[2,3-b]pyrazine belongs possesses a defined, measurable biological activity. This is in contrast to the unsubstituted core, for which similar binding data is not as readily characterized, giving the 7-chloro derivative a more established entry point into this therapeutic area.

Neuropharmacology Receptor Binding Lead Discovery

Targeted Application Scenarios for Procuring 7-Chloropyrido[2,3-b]pyrazine


Medicinal Chemistry: Kinase Inhibitor Discovery

Use 7-Chloropyrido[2,3-b]pyrazine as a key synthetic building block for generating focused libraries of kinase inhibitors. The 7-chloro handle is ideal for late-stage diversification via palladium-catalyzed cross-coupling to explore structure-activity relationships (SAR) around the pyrido[2,3-b]pyrazine core. This scaffold is explicitly claimed in patents as a modulator of kinases for treating malignant disorders and pathological cell proliferation [1], making this compound a direct entry point for developing novel anti-cancer agents.

Agrochemical Discovery: Herbicide Lead Generation

Employ this compound as a core intermediate in the synthesis of novel herbicidal pyrido[2,3-b]pyrazines. Patents have established that certain derivatives of this scaffold display excellent herbicidal and plant growth-inhibiting properties [2]. The 7-chloro substituent provides a site for introducing the specific R-groups (e.g., R1-R5 as defined in patent claims) that are essential for achieving the desired herbicidal activity and crop selectivity [2].

Central Nervous System (CNS) Drug Discovery

Utilize 7-Chloropyrido[2,3-b]pyrazine to synthesize and screen compounds for activity against CNS targets. Derivatives of the pyrido[2,3-b]pyrazine class have been evaluated as glycine site antagonists on the NMDA receptor [3] and have shown measurable affinity for the peripheral benzodiazepine receptor (PBR) [4]. This makes the 7-chloro core a validated starting point for projects in neuroprotection, pain management, or neuroinflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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